N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
The compound "N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine" is a derivative of the 1,3,5-triazine family, which is known for its versatility in chemical reactions and applications in various fields, including materials science and pharmaceuticals. The 1,3,5-triazine core is a planar, symmetrical, six-membered ring containing three nitrogen atoms at the 1, 3, and 5 positions, which allows for a variety of substitutions at the 2, 4, and 6 positions to create compounds with diverse properties and activities.
Synthesis Analysis
The synthesis of compounds related to "N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine" can be complex, involving multiple steps and the potential for various side reactions. For instance, the synthesis of phenyl-1,3,5-triazine functional aromatic polyamides involves a three-step reaction starting from 2,4,6-trichloro-1,3,5-triazine, leading to the formation of high-molecular-weight polymers with good solubility and mechanical properties . This demonstrates the synthetic versatility of the triazine ring when combined with other functional groups.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the triazine ring, which can influence the physical and chemical properties of the compound. The presence of substituents, such as a 3-chloro-2-methylphenyl group, can further modify these properties, potentially enhancing the compound's thermal stability, solubility, and reactivity. The planar nature of the triazine ring often facilitates stacking and intermolecular interactions, which can be beneficial in the formation of polymers and other macromolecular structures .
Chemical Reactions Analysis
Triazine derivatives are known to undergo a variety of chemical reactions, including substitution reactions where the chlorine atoms of the triazine ring can be replaced by other groups. For example, the reaction of trichloro-1,3,5-triazine with different N-substituted pyrroles and indoles leads to products with substitutions at specific positions on the five-membered ring . These reactions are crucial for the functionalization of the triazine ring and the creation of compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by the substituents attached to the triazine ring. For example, the introduction of phenyl groups can lead to increased thermal stability and solubility in organic solvents . The triazine ring itself contributes to the rigidity and planarity of the molecule, which can affect the melting point, boiling point, and crystallinity of the compound. Additionally, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its reactivity and potential applications in material science or as pharmaceuticals .
Scientific Research Applications
Luminescence Studies and Excited States
Research has explored the excited states of sym-triazines, including derivatives of 1,3,5-triazine. These studies involve computational and luminescence analyses to understand absorption and emission features, aiding in the interpretation of triazine compounds' behavior under different conditions (Oliva et al., 2005).
Environmental Impact Assessment
Studies have focused on the presence of triazine derivatives, like atrazine, in environmental samples, such as wind-eroded sediments. This research is crucial for understanding the environmental impact and nonpoint source contamination by agrichemicals (DeSutter et al., 1998).
Electrochemical Applications
Triazine derivatives have been investigated for their potential in creating selective electrodes for metal ions. This includes the study of Schiff bases derived from triazines, which showed promise in detecting specific ions in various samples, indicating applications in analytical chemistry (Upadhyay et al., 2012).
Synthesis and Supramolecular Chemistry
Research has been conducted on the synthesis of bistriazines under specific conditions, like microwave irradiation. These compounds have potential applications in supramolecular chemistry due to their structural properties and potential for forming extended polymers with interesting fluorescence properties (Moral et al., 2010).
Herbicide Dissipation in Soil
The dissipation kinetics of soil-applied herbicides, including triazine derivatives, have been studied extensively. This research helps in understanding the behavior of these compounds in different environmental conditions and assists in agronomic and environmental decision-making (Baer & Calvet, 1999).
Thermally Stable Polyamides
Studies have synthesized and characterized aromatic polyamides containing phenyl-1,3,5-triazine moieties. These materials show excellent thermal stability and solubility, indicating their potential use in high-performance materials and engineering applications (Yu et al., 2012).
Herbicide Detection in Rainfall
Investigations into the presence of herbicides, such as triazine derivatives, in rainfall have been conducted to understand the environmental distribution and impact of agricultural practices (Hatfield et al., 1996).
Microbial Transformation of Triazines
Microbial isolates capable of transforming substituted s-triazines, like atrazine, have been identified and studied. This research is significant for bioremediation and environmental cleanup strategies (Mulbry, 1994).
Computational Prediction of Properties
The structural and vibrational properties of s-triazine derivatives have been computationally predicted, providing insights into their physical characteristics and potential applications in various fields (Benassi et al., 2013).
Safety And Hazards
This involves detailing the risks associated with handling the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued to learn more about it, and ways in which its synthesis could be improved.
properties
IUPAC Name |
2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c1-6-7(11)3-2-4-8(6)15-10-14-5-13-9(12)16-10/h2-5H,1H3,(H3,12,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGUTRJUZSEQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC=NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424201 |
Source
|
Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
879624-53-0 |
Source
|
Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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